5-Bromopyridine-2-carboximidamide
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Overview
Description
5-Bromopyridine-2-carboximidamide is an organic compound with the molecular formula C6H6BrN3 It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a carboximidamide group is attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-2-carboximidamide typically involves the bromination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 5-bromopyridine with cyanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboximidamide group can be oxidized to form carboxylic acids or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 5-substituted pyridine derivatives.
Oxidation: Products include 5-bromopyridine-2-carboxylic acid.
Reduction: Products include 5-bromopyridine-2-amine.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Scientific Research Applications
5-Bromopyridine-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-2-carboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboximidamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2-carboximidamide: Similar structure with a chlorine atom instead of bromine.
5-Fluoropyridine-2-carboximidamide: Similar structure with a fluorine atom instead of bromine.
5-Iodopyridine-2-carboximidamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromopyridine-2-carboximidamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
5-bromopyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEPYTQXSKXWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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